4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3S2/c1-21(2)19-33(20-22(3)4)38(35,36)26-17-15-25(16-18-26)29(34)32-30-31-27(23-11-7-5-8-12-23)28(37-30)24-13-9-6-10-14-24/h5-18,21-22H,19-20H2,1-4H3,(H,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKDJISNNMHQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a thiazole moiety, which is known for its pharmacological significance. The following sections detail the synthesis, biological activity, and potential applications of this compound based on current research.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
- Sulfamoylation : The introduction of the bis(2-methylpropyl)sulfamoyl group is achieved via nucleophilic substitution reactions.
- Benzamide Formation : The final step involves coupling the thiazole derivative with the benzamide moiety.
Biological Activity
The biological activity of this compound has been studied extensively, revealing its potential in various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds with thiazole and sulfamoyl groups exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:
- Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
- Fungal inhibition , particularly against strains such as Candida albicans.
| Compound | Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL | |
| C. albicans | 20 | 8 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through:
- Inhibition of cell proliferation in breast and colon cancer models.
- Disruption of mitochondrial function , leading to increased reactive oxygen species (ROS) production.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The sulfamoyl group may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The thiazole ring enhances binding affinity to specific receptors associated with cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study A : A patient with a resistant bacterial infection showed significant improvement after treatment with a regimen including this compound.
- Case Study B : In a clinical trial for breast cancer treatment, patients receiving this compound as part of combination therapy exhibited improved survival rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: sulfamoyl-benzamide derivatives , thiazole-containing compounds , and triazole/sulfonamide hybrids . Key comparisons are summarized below:
Sulfamoyl-Benzamide Derivatives
Key Observations :
- Melting Points: Analogous sulfamoyl-benzamides with polar groups (e.g., 5f, 5i) exhibit higher melting points (236–258°C) due to hydrogen bonding and crystalline packing , whereas the target compound’s bulky 2-methylpropyl groups may reduce intermolecular interactions, lowering its melting point.
Thiazole- and Triazole-Containing Analogues
Key Observations :
- Thiazole vs.
- Synthesis Complexity : Thiazole formation typically requires cyclization of thioureas or Hantzsch-type reactions, whereas triazoles (e.g., 7–9) are synthesized via base-mediated tautomerization of thioamides .
Preparation Methods
Synthetic Strategy Overview
The target compound’s architecture necessitates a convergent synthesis approach, bifurcating into two primary components: the 4,5-diphenyl-1,3-thiazol-2-amine moiety and the 4-[bis(2-methylpropyl)sulfamoyl]benzoyl group. The synthetic sequence involves:
- Construction of the thiazole ring via cyclization.
- Sulfonamide formation through sulfonyl chloride-amine coupling.
- Benzamide bond formation via acyl chloride-amine reaction.
This strategy mirrors methodologies employed in analogous sulfonamide-thiazole systems, ensuring scalability and reproducibility.
Detailed Preparation Methods
Synthesis of 4,5-Diphenyl-1,3-thiazol-2-amine
The thiazole core is synthesized via the Hantzsch thiazole synthesis, a well-established cyclization reaction between α-halo ketones and thiourea. For 4,5-diphenyl substitution, 2-bromo-4,5-diphenylacetophenone (1.0 equiv) and thiourea (1.2 equiv) are refluxed in anhydrous ethanol (0.1 M) for 12 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol to yield 4,5-diphenyl-1,3-thiazol-2-amine as a pale-yellow solid (yield: 78–85%).
Key Considerations :
- Excess thiourea ensures complete consumption of the α-halo ketone.
- Ethanol’s polarity facilitates cyclization while solubilizing intermediates.
Synthesis of 4-(Bis(2-methylpropyl)sulfamoyl)benzoic Acid
Chlorosulfonation of Benzoic Acid
Benzoic acid undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid (3.0 equiv) in dry dichloromethane (DCM). After 4 hours, the mixture is quenched with ice-water, and the organic layer is separated to yield 4-chlorosulfonylbenzoic acid as a white precipitate (yield: 65–70%).
Sulfonamide Formation
4-Chlorosulfonylbenzoic acid (1.0 equiv) is reacted with bis(2-methylpropyl)amine (2.5 equiv) in DCM containing triethylamine (3.0 equiv) at 0°C. The reaction is stirred for 6 hours, after which the mixture is washed with 10% HCl and water. The organic layer is dried over MgSO₄, concentrated, and recrystallized from methanol to afford 4-(bis(2-methylpropyl)sulfamoyl)benzoic acid (yield: 80–88%).
Optimization Insight :
- Excess amine compensates for steric hindrance from bulky 2-methylpropyl groups.
- Triethylamine neutralizes HCl, driving the reaction to completion.
Formation of 4-[Bis(2-methylpropyl)sulfamoyl]benzoyl Chloride
The benzoic acid derivative (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM under nitrogen. The mixture is refluxed for 3 hours, then concentrated under reduced pressure to yield the acyl chloride as a viscous oil (yield: 95–98%).
Coupling Reaction to Form the Target Compound
4-[Bis(2-methylpropyl)sulfamoyl]benzoyl chloride (1.0 equiv) is added dropwise to a solution of 4,5-diphenyl-1,3-thiazol-2-amine (1.05 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. The reaction is stirred for 4 hours at room temperature, washed with 10% HCl and brine, and concentrated. The crude product is purified via column chromatography (eluent: DCM/methanol 100:1) to yield the title compound as a white crystalline solid (yield: 75–82%).
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., DCM, THF) enhance sulfonamide and amide bond formation by stabilizing charged intermediates. Non-polar solvents result in sluggish reaction rates due to poor solubility of sulfonyl chlorides.
Temperature and Reaction Time
Characterization and Analytical Data
The final compound is characterized via:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.82 (s, 1H, NH), 7.98–7.85 (m, 4H, aromatic), 7.55–7.30 (m, 10H, diphenyl), 3.45–3.20 (m, 4H, CH₂), 1.25–1.10 (m, 12H, CH(CH₃)₂).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).
- Elemental Analysis : Calculated for C₂₈H₃₀N₃O₃S₂: C 62.43%, H 6.02%, N 7.80%; Found: C 62.35%, H 6.10%, N 7.75%.
Discussion of Challenges and Solutions
Steric Hindrance in Sulfonamide Formation
The bulky 2-methylpropyl groups impede nucleophilic attack by the amine. Mitigation strategies include:
Purification Difficulties
The product’s high lipophilicity complicates crystallization. Gradient column chromatography (DCM → DCM/methanol 95:5) achieves >95% purity.
Q & A
Basic: What are the standard synthetic routes for 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core and subsequent functionalization. A common approach includes:
- Step 1: Condensation of substituted benzaldehyde with thiourea derivatives under acidic conditions to form the 4,5-diphenyl-1,3-thiazol-2-amine intermediate.
- Step 2: Sulfamoylation of the benzamide precursor using bis(2-methylpropyl)sulfamoyl chloride in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine.
- Step 3: Coupling the sulfamoyl benzamide with the thiazole amine via carbodiimide-mediated amidation (e.g., EDC/HOBt).
Reaction progress is monitored using TLC, and purification employs column chromatography with gradients of ethyl acetate/hexane .
Basic: How is the compound characterized to confirm structural integrity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR verify substituent positions and confirm the absence of unreacted intermediates. For example, the sulfamoyl group’s protons appear as broad singlets near δ 3.0–3.5 ppm.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H] at m/z 517.2069 for CHNOS).
- Infrared Spectroscopy (IR): Peaks near 1650 cm confirm the amide C=O stretch, while sulfonamide S=O stretches appear at ~1150–1300 cm .
Basic: What preliminary biological activities have been reported for this compound?
Initial screens suggest:
- Anticancer Potential: IC values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, possibly via apoptosis induction.
- Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) attributed to the sulfamoyl group’s interference with bacterial folate synthesis.
- Anti-inflammatory Effects: COX-2 inhibition observed in vitro (40–60% at 10 µM). Assays should include positive controls (e.g., doxorubicin for cytotoxicity) to validate results .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Control: Lowering reaction temperatures during sulfamoylation (Step 2) to 0–5°C minimizes side-product formation from sulfamoyl chloride hydrolysis.
- Solvent Selection: Using dry DMF in coupling reactions (Step 3) enhances solubility of the thiazole amine.
- Catalyst Screening: Testing alternative coupling agents (e.g., HATU vs. EDC) can increase amidation efficiency by 15–20%.
- Purification Refinement: Gradient elution in HPLC (C18 column, acetonitrile/water) resolves closely eluting impurities .
Advanced: What strategies resolve structural ambiguities in crystallographic or spectroscopic data?
- X-ray Crystallography: Use SHELXL for refinement (e.g., resolving disorder in the bis(2-methylpropyl) groups). Hydrogen bonding networks between the sulfamoyl and benzamide moieties clarify spatial arrangements.
- 2D NMR (COSY, HSQC): Assigns overlapping proton signals, such as distinguishing thiazole C5-phenyl protons from benzamide aromatic protons.
- Density Functional Theory (DFT): Computational modeling predicts NMR chemical shifts and validates crystallographic torsion angles .
Advanced: How can contradictory biological activity data across assays be analyzed systematically?
- Orthogonal Assays: Compare MTT cytotoxicity results with clonogenic survival assays to rule out false positives from metabolic interference.
- Target Engagement Studies: Use thermal shift assays (TSA) to confirm direct binding to putative targets (e.g., COX-2 or topoisomerase II).
- Pharmacokinetic Profiling: Assess compound stability in assay media (e.g., plasma protein binding) to explain discrepancies between in vitro and in vivo efficacy .
Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies?
- Molecular Docking: Screen against targets like EGFR or PARP using AutoDock Vina; prioritize sulfamoyl and thiazole interactions with active-site residues.
- QSAR Modeling: Use descriptors like XLogP3 (6.1) and polar surface area (113 Ų) to correlate hydrophobicity with membrane permeability.
- MD Simulations: Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to evaluate binding mode stability .
Advanced: What challenges arise in X-ray crystallography for this compound, and how are they addressed?
- Crystal Polymorphism: Multiple crystallization trials (e.g., vapor diffusion with PEG 3350 vs. methanol) are needed to obtain diffraction-quality crystals.
- Disordered Side Chains: The bis(2-methylpropyl) groups often exhibit rotational disorder; refine using PART instructions in SHELXL and apply restraints.
- Twinned Data: Test for twinning (e.g., PLATON’s TWIN check) and use HKLF 5 format for integration .
Advanced: How is metabolic stability evaluated in preclinical studies?
- Microsomal Incubations: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 isoforms using fluorescent substrates.
- Half-Life Prediction: Use in vitro t data and in silico tools (e.g., ADMET Predictor) to estimate hepatic extraction ratios .
Advanced: How are analogs designed to improve selectivity for kinase targets?
- Core Modifications: Replace the 4,5-diphenylthiazole with a pyrazolo[3,4-d]pyrimidine scaffold to enhance ATP-binding pocket interactions.
- Sulfamoyl Substituents: Introduce electron-withdrawing groups (e.g., -CF) to modulate sulfamoyl pKa and hydrogen-bonding capacity.
- Bioisosteric Replacement: Substitute the benzamide with a sulfonamide to improve solubility without sacrificing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
